

Spectroscopic and Synthetic Profile of 4-Acetamido-3-aminopyridine: A Technical Guide

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Compound of Interest

Compound Name: 4-Acetamido-3-aminopyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and a plausible synthetic route for the compound **4-Acetamido-3-aminopyridine** (CAS No: 145255-15-8). The information is structured to be a valuable resource for researchers engaged in medicinal chemistry, drug discovery, and materials science.

Chemical Structure and Properties

- IUPAC Name: N-(3-amino-4-pyridinyl)acetamide
- CAS Number: 145255-15-8[1]
- Molecular Formula: C₇H₉N₃O[1]
- Molecular Weight: 151.17 g/mol [1]
- Canonical SMILES: CC(=O)NC1=CN=C(C=C1)N

Spectroscopic Data

This section details the available and anticipated spectroscopic data for **4-Acetamido-3-aminopyridine**. For clarity, quantitative data is presented in tabular format.

Mass Spectrometry (MS)

A Gas Chromatography-Mass Spectrum (GC-MS) of N-(3-amino-4-pyridinyl)acetamide is available in public databases.

Table 1: Mass Spectrometry Data

Parameter	Value	Source
Ionization Mode	Electron Ionization (EI)	SpectraBase[2]
Molecular Ion (M ⁺)	m/z 151	SpectraBase[2]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A general protocol for obtaining a GC-MS spectrum is as follows:

- **Sample Preparation:** A dilute solution of **4-Acetamido-3-aminopyridine** is prepared in a volatile organic solvent such as methanol or dichloromethane.
- **Injection:** A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, which is heated to ensure rapid vaporization.
- **Gas Chromatography:** The vaporized sample is carried by an inert carrier gas (e.g., helium or nitrogen) through a capillary column. The column is housed in an oven with a programmed temperature gradient to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.
- **Mass Spectrometry:** As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source, molecules are bombarded with electrons (Electron Ionization) to generate charged fragments and a molecular ion. These ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** An electron multiplier detector records the abundance of each ion, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for **4-Acetamido-3-aminopyridine** is not readily available in the public domain. The following tables provide predicted ¹H and ¹³C NMR chemical shifts based on the

analysis of similar structures. These values should be used as a guide for spectral interpretation.

Table 2: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.0	d	1H	Pyridine H
~7.8	s	1H	Pyridine H
~7.2	d	1H	Pyridine H
~5.5	br s	2H	-NH ₂
~2.1	s	3H	-C(O)CH ₃
~9.5	br s	1H	-NHC(O)-

Table 3: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~168	-C=O
~145	Pyridine C
~140	Pyridine C
~135	Pyridine C
~125	Pyridine C
~115	Pyridine C
~24	-CH ₃

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring ^1H and ^{13}C NMR spectra is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **4-Acetamido-3-aminopyridine** in a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$, or MeOD) in a standard 5 mm NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer probe. The instrument's magnetic field is locked onto the deuterium signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field.
- **Data Acquisition:**
 - For 1H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Experimental IR data for **4-Acetamido-3-aminopyridine** is not publicly available. Table 4 lists the expected characteristic absorption bands based on the functional groups present in the molecule.

Table 4: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Medium-Strong	N-H stretching (amine and amide)
3100-3000	Weak-Medium	C-H stretching (aromatic)
~1670	Strong	C=O stretching (amide I)
~1600, ~1480	Medium-Strong	C=C and C=N stretching (pyridine ring)
~1550	Medium	N-H bending (amide II)
~1300	Medium	C-N stretching

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

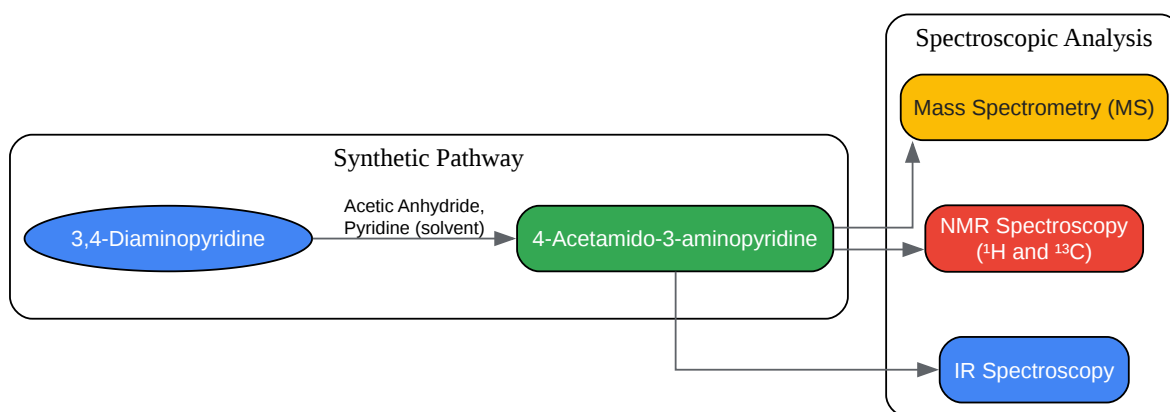
A general protocol for obtaining an FTIR spectrum using the Attenuated Total Reflectance (ATR) technique is as follows:

- **Sample Preparation:** A small amount of the solid **4-Acetamido-3-aminopyridine** sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
- **Background Spectrum:** A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental absorptions.
- **Sample Spectrum:** The sample is pressed firmly against the crystal using a pressure clamp to ensure good contact. The infrared beam is directed through the crystal, where it undergoes total internal reflection. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and the sample absorbs energy at specific frequencies corresponding to its vibrational modes. The attenuated beam is then directed to the detector.
- **Data Processing:** The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound.

Synthesis of 4-Acetamido-3-aminopyridine

A specific, detailed experimental protocol for the synthesis of **4-Acetamido-3-aminopyridine** is not readily available in the surveyed literature. However, a plausible synthetic route can be proposed based on established chemical transformations of pyridine derivatives. One potential pathway involves the selective acetylation of 3,4-diaminopyridine.

Proposed Synthetic Pathway:



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Caption: Proposed synthesis and analysis workflow for **4-Acetamido-3-aminopyridine**.

Experimental Protocol: Synthesis of **4-Acetamido-3-aminopyridine** (Proposed)

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-diaminopyridine in a suitable solvent such as pyridine or a mixture of pyridine and a non-polar solvent like toluene.
- **Acetylation:** Cool the solution in an ice bath. Slowly add one equivalent of acetic anhydride dropwise to the stirred solution. The use of one equivalent of the acetylating agent is crucial to favor mono-acetylation at the more nucleophilic 4-amino position.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an

appropriate solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol).

- **Work-up:** Once the reaction is complete, quench the reaction by the slow addition of water. The product may precipitate out of the solution. Alternatively, extract the product into an organic solvent like ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution to remove any unreacted acetic anhydride and acetic acid, followed by a brine wash.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford pure **4-Acetamido-3-aminopyridine**.

Conclusion

This technical guide has summarized the available spectroscopic information for **4-Acetamido-3-aminopyridine** and proposed a viable synthetic route. While experimental NMR and IR data are not currently available in the public domain, the provided mass spectrum and predicted spectroscopic data serve as a useful reference for researchers. The outlined experimental protocols offer standardized procedures for the synthesis and characterization of this and similar compounds.

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References

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